molecular formula C19H21FN2O B1325612 4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-67-0

4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1325612
CAS No.: 898783-67-0
M. Wt: 312.4 g/mol
InChI Key: FYFSFVRTFZYAJP-UHFFFAOYSA-N
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Description

4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone (C19H20F2N2O) is a substituted benzophenone derivative characterized by a fluorine atom at the 4-position on both benzene rings and a 4-methylpiperazinomethyl group at the 4'-position. This compound is part of a broader class of benzophenones, which are widely studied for their diverse applications in pharmaceuticals, materials science, and industrial chemistry.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-2-4-16(5-3-15)19(23)17-6-8-18(20)9-7-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFSFVRTFZYAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642973
Record name (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-67-0
Record name Methanone, (4-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-fluorobenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows it to be transformed into more complex molecules, making it valuable in synthetic organic chemistry.

Pharmacological Studies

The compound has been investigated for its potential biological activities, particularly in the context of enzyme inhibition and receptor binding studies. The presence of the piperazine moiety enhances its binding affinity to various biological targets, which is crucial in drug design.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and materials. Its photochemical properties make it suitable for applications in UV-curable coatings and adhesives.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition against specific enzymes linked to cancer pathways, suggesting potential therapeutic applications.
  • Receptor Binding : Research indicated that this compound binds effectively to serotonin receptors, which may lead to developments in treatments for mood disorders.

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is used as a building block for synthesizing various drugs. Its unique structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations.

Chemical Production

The compound is employed in the production of specialty chemicals used in various applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between 4-fluoro-4'-(4-methylpiperazinomethyl) benzophenone and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Fluoro-4'-(4-methylpiperazinomethyl) BP F (4,4'), 4-methylpiperazinomethyl C19H20F2N2O 336.38 Pharmaceutical intermediates
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) BP Br (4), F (3), 4-methylpiperazinomethyl C19H20BrFN2O 415.29 Higher molecular weight; potential halogen-specific reactivity
4'-Chloro-3-(4-methylpiperazinomethyl) BP Cl (4'), 4-methylpiperazinomethyl C19H20ClFN2O 352.83 Altered electronic effects; safety concerns due to Cl
3-Methoxy-3'-pyrrolidinomethyl BP OCH3 (3), pyrrolidinomethyl (3') C20H22FNO2 327.40 Reduced basicity compared to piperazine derivatives
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone F (4), OH (4'), CH3 (3') C14H11FO2 242.24 Antifungal activity; hydrogen bonding capability

Key Observations :

  • Piperazine vs. Pyrrolidine Moieties: The methylpiperazinomethyl group introduces a tertiary amine, enhancing solubility in acidic environments and interaction with biological targets, whereas pyrrolidine derivatives lack this basicity .
  • Molecular Weight : Brominated analogs (e.g., 415.29 g/mol) may exhibit slower diffusion rates in biological systems compared to lighter fluorine derivatives .
Antifungal and Anti-inflammatory Properties
  • The title compound’s fluorine atoms and methylpiperazinomethyl group may synergize to enhance antifungal activity compared to hydroxy- or methyl-substituted benzophenones. For example, (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone demonstrated antifungal efficacy attributed to hydrogen bonding and planar aromatic systems .
Degradation and Stability
  • Unlike benzophenone (a known mutagen), the 4-methylpiperazinomethyl group in the title compound likely reduces volatility and degradation risks compared to simpler benzophenones used in sunscreens . However, halogenated analogs (e.g., bromo-fluoro derivatives) may exhibit photolytic degradation under UV exposure .

Biological Activity

4-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS No. 898783-67-0) is a fluorinated benzophenone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a piperazine moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C19H21FN2O
  • Molecular Weight: 314.38 g/mol

The presence of the fluorine atom enhances lipophilicity, which may facilitate cellular uptake and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. In a study, derivatives containing the piperazine moiety demonstrated competitive inhibition of tyrosinase from Agaricus bisporus, with some compounds exhibiting IC50 values significantly lower than standard inhibitors like kojic acid .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Anticancer Properties: Research indicates potential anticancer activity, particularly in breast cancer models. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted in various studies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Tyrosinase InhibitionIC50 values as low as 0.18 μM
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in breast cancer cells

Detailed Research Findings

  • Tyrosinase Inhibition:
    • A study reported that derivatives of this compound were effective inhibitors of tyrosinase, with one derivative showing an IC50 value of 0.18 μM, indicating high potency compared to traditional inhibitors .
  • Antimicrobial Studies:
    • The compound has been evaluated for its antimicrobial properties against a range of pathogens. Results indicated significant activity, suggesting its potential use as an antimicrobial agent .
  • Cancer Research:
    • Investigations into the anticancer effects revealed that this compound could inhibit breast cancer cell proliferation and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

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